molecular formula C9H15NOS B15316808 3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol

Cat. No.: B15316808
M. Wt: 185.29 g/mol
InChI Key: GOTXYUFVHWQKDY-UHFFFAOYSA-N
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Description

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NOS. It features a thiophene ring substituted with an ethyl group and an amino alcohol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation of 5-ethylthiophene-2-carbaldehyde with nitromethane, followed by reduction of the resulting nitro compound to yield the desired amino alcohol . The reaction conditions typically include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(5-ethylthiophen-2-yl)propan-1-ol is unique due to the presence of both an amino alcohol side chain and a substituted thiophene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

3-amino-1-(5-ethylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C9H15NOS/c1-2-7-3-4-9(12-7)8(11)5-6-10/h3-4,8,11H,2,5-6,10H2,1H3

InChI Key

GOTXYUFVHWQKDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(CCN)O

Origin of Product

United States

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